molecular formula C15H21NO3 B13723335 3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine

3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine

Cat. No.: B13723335
M. Wt: 263.33 g/mol
InChI Key: SERNTSKNZXBCTB-UHFFFAOYSA-N
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Description

3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine is a complex organic compound that features a tetrahydropyran ring, a phenoxy group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine typically involves multiple steps, starting with the formation of the tetrahydropyran ring. Common strategies for synthesizing tetrahydropyran rings include the use of hydroalkoxylation, cyclization of hydroxyalkenes, and Prins cyclization . The phenoxy group can be introduced through etherification reactions, while the azetidine ring can be formed via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and efficient catalysts to enhance yield and selectivity. The use of renewable biomass as a starting material for the synthesis of tetrahydropyran derivatives has been explored, which could provide an economically competitive and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydropyran ring can yield hydroxylated derivatives, while substitution reactions on the phenoxy group can introduce various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, specificity, and the resulting biological effects would be necessary to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

3-[4-(oxan-4-ylmethoxy)phenoxy]azetidine

InChI

InChI=1S/C15H21NO3/c1-3-14(19-15-9-16-10-15)4-2-13(1)18-11-12-5-7-17-8-6-12/h1-4,12,15-16H,5-11H2

InChI Key

SERNTSKNZXBCTB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=CC=C(C=C2)OC3CNC3

Origin of Product

United States

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